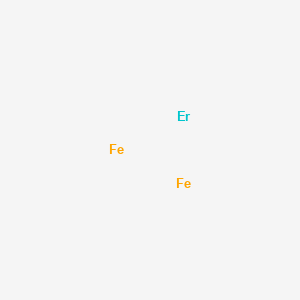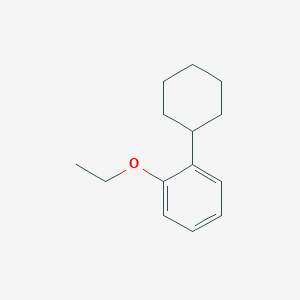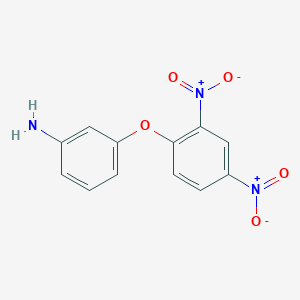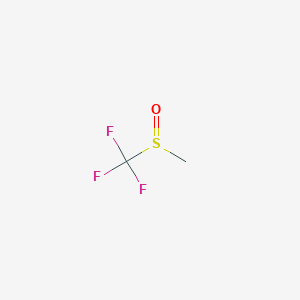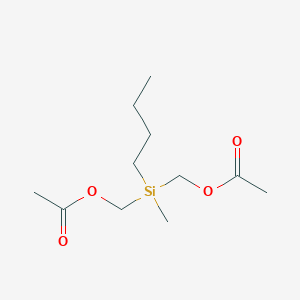
2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione is an organic compound with the molecular formula C19H18Br2O2 This compound is characterized by the presence of two bromine atoms, a phenyl group, and a propan-2-ylphenyl group attached to a butane-1,4-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione typically involves the bromination of 1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dibromo-1-(4-phenethyl-phenyl)-3-phenyl-propan-1-one
- 2,3-Dibromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1-propanone
Comparison
Compared to similar compounds, 2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione is unique due to the presence of the propan-2-ylphenyl group, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
6313-06-0 |
|---|---|
Fórmula molecular |
C19H18Br2O2 |
Peso molecular |
438.2 g/mol |
Nombre IUPAC |
2,3-dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione |
InChI |
InChI=1S/C19H18Br2O2/c1-12(2)13-8-10-15(11-9-13)19(23)17(21)16(20)18(22)14-6-4-3-5-7-14/h3-12,16-17H,1-2H3 |
Clave InChI |
ZFEPJPWLJHRYCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


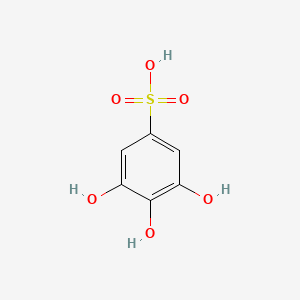
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
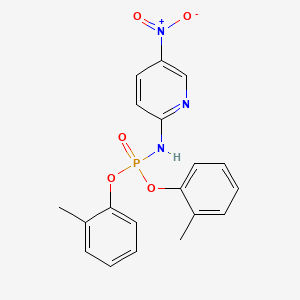
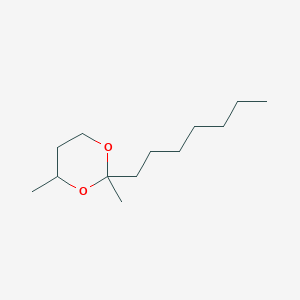
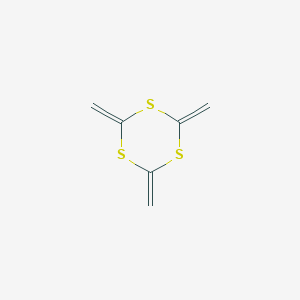


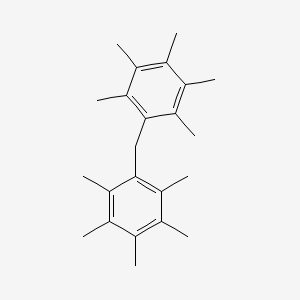
![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)
